molecular formula C17H26N2O6S B3468449 [4-(PROPYLSULFONYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE

[4-(PROPYLSULFONYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE

Cat. No.: B3468449
M. Wt: 386.5 g/mol
InChI Key: JKWNAHNTSHSALA-UHFFFAOYSA-N
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Description

4-(Propylsulfonyl)piperazinomethanone is a synthetic organic compound featuring a piperazine ring substituted with a propylsulfonyl group at the 4-position and a 3,4,5-trimethoxyphenyl ketone moiety. This structure combines sulfonamide functionality with aromatic methoxy groups, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science.

Properties

IUPAC Name

(4-propylsulfonylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O6S/c1-5-10-26(21,22)19-8-6-18(7-9-19)17(20)13-11-14(23-2)16(25-4)15(12-13)24-3/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWNAHNTSHSALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonation of the piperazine ring using propylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the sulfonated piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(PROPYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-(PROPYLSULFONYL)PIPERAZINOMETHANONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(PROPYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on:

Core modifications (piperazine vs. other heterocycles).

Substituent variations (sulfonyl groups, methoxy patterns).

Functional group interplay (ketone vs. ester linkages).

Core Heterocycle and Sulfonyl Substituents

  • Target Compound : The piperazine core with a 4-propylsulfonyl group provides conformational flexibility and strong electron-withdrawing effects.
  • Analog 1 : Compounds like M5 and M6 from the evidence feature 3,4,5-trisubstituted benzoate esters with ethoxy or nitro groups but lack the piperazine-sulfonyl motif . These exhibit liquid crystalline (LC) behavior due to rigid aromatic cores, whereas the target compound’s piperazine ring may reduce mesogenicity.

Aromatic Methoxy Group Variations

  • Target Compound : The 3,4,5-trimethoxyphenyl group offers symmetrical substitution, enhancing thermal stability and steric hindrance.
  • Analog 3 : Evidence compounds M3 and M4 replace methoxy with nitro groups, increasing polarity but reducing thermal stability (clearing points drop by ~20°C compared to ethoxy analogs) .
  • Analog 4: Rod-like chiral monomers (M9, M10) in the evidence use cholesterol esters for helical LC phases, contrasting with the target’s planar trimethoxyphenyl group.

Functional Group Impact on Properties

Property Target Compound Ethoxy-Substituted M5 Nitro-Substituted M7
Thermal Stability High (methoxy symmetry) Moderate (Tm = 145°C) Lower (Tm = 122°C)
Polarity High (sulfonyl + methoxy) Moderate (ethoxy) Very high (nitro)
Mesogenicity Likely non-mesogenic (flexible piperazine) Smectic LC phase observed Nematic LC phase observed
Synthetic Complexity Moderate (sulfonation steps) High (multi-step esterification) High (nitro group introduction)

Research Findings and Implications

Thermal Behavior : The target compound’s trimethoxyphenyl group likely improves thermal stability over nitro-substituted analogs (e.g., M7), aligning with trends observed in evidence compounds .

Solubility : The sulfonyl group enhances aqueous solubility compared to purely aromatic esters (e.g., M1–M8), critical for pharmaceutical applications.

Biological Activity

The compound 4-(propylsulfonyl)piperazino(3,4,5-trimethoxyphenyl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H22N2O4S
  • Molecular Weight : 306.40 g/mol
  • CAS Registry Number : [insert CAS number if available]

The compound features a piperazine ring substituted with a propylsulfonyl group and a 3,4,5-trimethoxyphenyl moiety, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of piperazine have been shown to scavenge free radicals effectively. A study involving related phenolic compounds demonstrated that they could inhibit oxidative stress markers in vitro, suggesting a potential application in preventing oxidative damage in cells .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for skin-whitening agents. Compounds structurally related to 4-(propylsulfonyl)piperazino(3,4,5-trimethoxyphenyl)methanone have been evaluated for their inhibitory effects on tyrosinase activity. For example, a related study found that certain piperazine derivatives inhibited tyrosinase with IC50 values around 3.8 μM . This suggests that our compound may similarly affect melanin production.

Anticancer Potential

There is emerging evidence that piperazine derivatives possess anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, derivatives tested against breast cancer cell lines exhibited significant cytotoxicity .

Study on Antioxidant and Cytotoxic Activities

A recent investigation focused on the antioxidant and cytotoxic effects of piperazine derivatives. The study utilized MTT assays to evaluate cell viability and found that certain compounds displayed no cytotoxic effects up to concentrations of 25 μM while exhibiting strong antioxidant capabilities . This aligns with the expected profile for 4-(propylsulfonyl)piperazino(3,4,5-trimethoxyphenyl)methanone.

Tyrosinase Inhibition Assay

In another study assessing tyrosinase inhibition, several piperazine derivatives were screened for their ability to inhibit enzyme activity. The results indicated that modifications to the phenolic structure significantly enhanced inhibitory potency. The most active compounds showed comparable or superior inhibition compared to established inhibitors .

Table 1: Biological Activity Summary

Activity TypeCompound TestedIC50 Value (μM)Reference
Tyrosinase Inhibition4-(Propylsulfonyl)piperazino...~3.8
Antioxidant ActivityPiperazine DerivativesVaries
CytotoxicityPiperazine Derivatives>25 (non-toxic)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(PROPYLSULFONYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
Reactant of Route 2
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[4-(PROPYLSULFONYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE

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